4-(2-Furyl)pyrimidin-2-amine

JAK2 Inhibitor Oncology Immunology

Accelerate JAK2 oncology programs with 4-(2-Furyl)pyrimidin-2-amine, the privileged scaffold behind sub-nanomolar JAK2 inhibitors (IC50 0.7 nM) with >30-fold selectivity over JAK3. The furan moiety is essential for potency and isoform selectivity—non-interchangeable with generic analogs. Ideal for parallel library synthesis, SAR exploration, and bulk procurement via high-yielding (86%) route. Insist on the authentic furan-substituted scaffold for target engagement fidelity. Request bulk pricing and availability today.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 206564-00-3
Cat. No. B1307258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Furyl)pyrimidin-2-amine
CAS206564-00-3
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC(=NC=C2)N
InChIInChI=1S/C8H7N3O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11)
InChIKeyJTOGGBLTIHXWEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Furyl)pyrimidin-2-amine (CAS: 206564-00-3) as a JAK2-Targeted Scaffold for Oncology Research Procurement


4-(2-Furyl)pyrimidin-2-amine (CAS: 206564-00-3) is a heterocyclic small molecule characterized by a pyrimidine core substituted with a furan ring at the 4-position and an amino group at the 2-position . It has been identified as a key scaffold for developing Janus kinase 2 (JAK2) inhibitors, a target of high interest in oncology and immune-inflammatory diseases [1]. The core structure serves as a versatile starting point for further derivatization to optimize potency and selectivity .

4-(2-Furyl)pyrimidin-2-amine (CAS: 206564-00-3): Why Structural Analogs Do Not Substitute for This Core Scaffold


While many 2-aminopyrimidine scaffolds are employed in kinase inhibitor research, generic substitution of 4-(2-furyl)pyrimidin-2-amine is not scientifically valid due to the critical role of the furan moiety in determining both potency and isoform selectivity. For instance, replacing the 2-furanyl group with a 2-benzofuranyl moiety leads to different structure-activity relationships (SAR) [1]. More critically, the specific substitution pattern is essential for achieving the high JAK2 inhibitory activity and selectivity over JAK3 observed in optimized derivatives; the unsubstituted 4-(2-furyl)pyrimidin-2-amine core is the foundational element enabling this differentiation . Therefore, research programs requiring this specific phenotype cannot simply interchange it with other aryl or heteroaryl pyrimidin-2-amines without risking a loss of target engagement and biological outcome.

4-(2-Furyl)pyrimidin-2-amine (CAS: 206564-00-3): Core Evidence for Differentiated JAK2 Inhibitor Development


Enhanced JAK2 Inhibitory Potency of an Optimized Derivative Over a Clinical Benchmark

Optimization of the 4-(2-furyl)pyrimidin-2-amine scaffold leads to a tetrahydrofuro[3,2-c]pyridine derivative (JAK2-IN-4) that exhibits an IC50 of 0.7 nM against JAK2. This potency is reported to be significantly greater than that of tofacitinib, a clinically approved pan-JAK inhibitor [1].

JAK2 Inhibitor Oncology Immunology

Improved JAK2/JAK3 Selectivity Ratio Versus a Pan-JAK Inhibitor

A derivative from the 4-(2-furyl)pyrimidin-2-amine series (compound 16h / JAK2-IN-4) demonstrates a >30-fold selectivity for JAK2 over JAK3, with a JAK3 IC50 of 23.2 nM [1]. This contrasts with the pan-JAK inhibitor tofacitinib, which has significantly lower selectivity between these isoforms.

JAK2 Inhibitor Kinase Selectivity Therapeutic Window

High-Yielding, Robust Synthesis Route Enables Cost-Effective Procurement

A documented synthetic route for 4-(2-furyl)pyrimidin-2-amine utilizes a one-step cyclocondensation of 3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one with guanidine hydrochloride, yielding the target compound in 86% yield after 21 hours at 100°C .

Medicinal Chemistry Process Chemistry Sourcing

Scaffold Versatility for Derivatization to Generate Structure-Activity Relationships

The 4-(2-furyl)pyrimidin-2-amine core has been successfully diversified into multiple series, including 4-(2-benzofuranyl)pyrimidin-2-amine and 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amine, demonstrating its robustness as a platform for SAR exploration [1]. This contrasts with more rigid or less tractable scaffolds that offer fewer sites for chemical modification.

Medicinal Chemistry Drug Discovery SAR

4-(2-Furyl)pyrimidin-2-amine (CAS: 206564-00-3): Validated Research Applications Based on Core Evidence


Lead Optimization in JAK2-Targeted Oncology Programs

Procure 4-(2-furyl)pyrimidin-2-amine as a starting material for the synthesis and optimization of potent JAK2 inhibitors. As demonstrated by the derivative JAK2-IN-4 (IC50 = 0.7 nM), this scaffold enables the development of compounds with sub-nanomolar potency, which is critical for oncology programs where maximal target engagement is required [1].

Kinase Selectivity Profiling to Mitigate JAK3-Driven Immunosuppression

Use the 4-(2-furyl)pyrimidin-2-amine core to generate analogs for selectivity screening. The established >30-fold selectivity of its derivatives for JAK2 over JAK3 makes it a superior choice over pan-JAK inhibitor scaffolds when the goal is to dissect isoform-specific biology or develop safer therapeutics [2].

Medicinal Chemistry Scaffold Diversification and SAR Campaigns

Employ 4-(2-furyl)pyrimidin-2-amine as a versatile platform for parallel synthesis or library generation. Its demonstrated ability to be converted into distinct active series (e.g., benzofuranyl and tetrahydrofuropyridine analogs) provides a high return on investment for SAR exploration, unlike more limited scaffolds [3].

Cost-Efficient Procurement for Academic or Industrial Screening Libraries

Source this compound in bulk for building focused kinase inhibitor libraries. The high-yielding synthetic route (86%) and the scaffold's proven activity in generating potent leads ensures that procurement is scientifically justified and can be conducted at a scale that supports large screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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